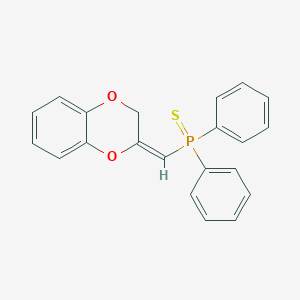
1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a diphenyl group, and a phosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide typically involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The diphenyl-sulfanylidene-lambda5-phosphane moiety is then introduced through a series of reactions involving phosphane reagents and sulfur sources. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxin ring or the diphenyl-sulfanylidene moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism by which 1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(E)-1,4-benzodioxin-3-ylidenemethyl]-diphenyl-phosphane: Lacks the sulfur atom, which may affect its reactivity and applications.
[(E)-1,4-benzodioxin-3-ylidenemethyl]-diphenyl-sulfane: Contains a sulfur atom but lacks the phosphane moiety, leading to different chemical properties.
Uniqueness
1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide is unique due to the presence of both the sulfur and phosphane groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.
Eigenschaften
Molekularformel |
C21H17O2PS |
|---|---|
Molekulargewicht |
364.4g/mol |
IUPAC-Name |
[(E)-1,4-benzodioxin-3-ylidenemethyl]-diphenyl-sulfanylidene-位5-phosphane |
InChI |
InChI=1S/C21H17O2PS/c25-24(18-9-3-1-4-10-18,19-11-5-2-6-12-19)16-17-15-22-20-13-7-8-14-21(20)23-17/h1-14,16H,15H2/b17-16+ |
InChI-Schlüssel |
OGEWHMBIHSBZEZ-WUKNDPDISA-N |
SMILES |
C1C(=CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4O1 |
Isomerische SMILES |
C1/C(=C\P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)/OC4=CC=CC=C4O1 |
Kanonische SMILES |
C1C(=CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(4-chlorophenyl)sulfanyl]-2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B377051.png)
![N-[2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B377052.png)
![N-[2-(benzylsulfanyl)-1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B377053.png)
![2-(2-phenyl-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B377055.png)
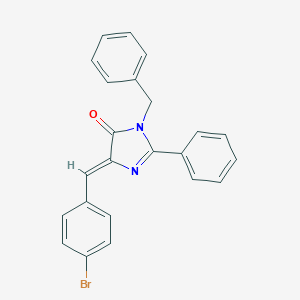
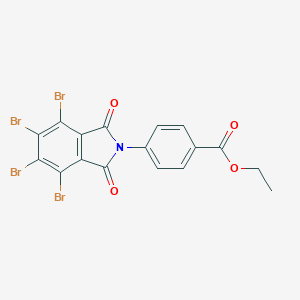
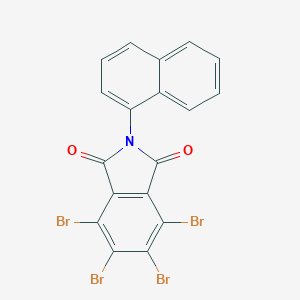
![Ethyl 1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B377060.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide](/img/structure/B377064.png)
![4-[(4-Chlorobenzyl)amino]phenol](/img/structure/B377065.png)
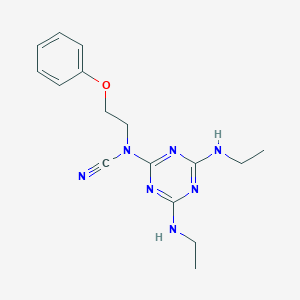
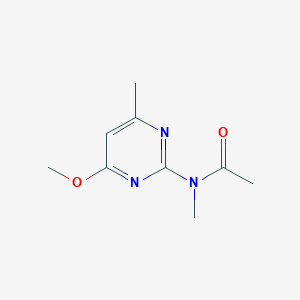
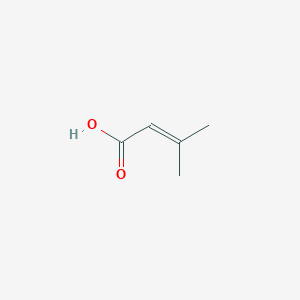
![4-[(2-chlorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377075.png)
